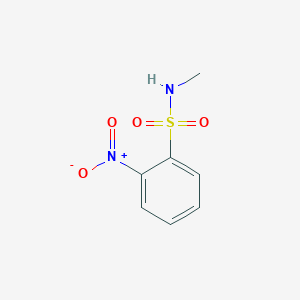

N-Méthyl-2-nitrobenzènesulfonamide

Vue d'ensemble

Description

N-Methyl-2-nitrobenzenesulfonamide is a chemical compound with the molecular formula C7H8N2O4S . It has a molecular weight of 216.22 g/mol . It is a solid at room temperature .

Synthesis Analysis

The synthesis of N-Methyl-2-nitrobenzenesulfonamide involves the alkylation of N-monosubstituted 2-nitrobenzenesulfonamides . The reaction proceeds smoothly under certain conditions to give N,N-disubstituted 2-nitrobenzenesulfonamide in excellent yields .Molecular Structure Analysis

The molecular structure of N-Methyl-2-nitrobenzenesulfonamide consists of a benzene ring substituted with a nitro group and a sulfonamide group . The sulfonamide group is further substituted with a methyl group .Chemical Reactions Analysis

N-Methyl-2-nitrobenzenesulfonamide is involved in the synthesis of cyclic nitrogen compounds via intramolecular hydroamination . It also participates in the synthesis of pentacyclic lycopodium alkaloid huperzine-Q2, pyrrolidines, and intermolecular C-H insertion reactions .Physical And Chemical Properties Analysis

N-Methyl-2-nitrobenzenesulfonamide has a molecular weight of 216.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 216.02047791 g/mol . Its topological polar surface area is 100 Ų .Applications De Recherche Scientifique

Nanotechnologie

Enfin, dans le domaine de la nanotechnologie, ce composé pourrait être utilisé pour modifier la surface des nanoparticules, modifiant ainsi leur interaction avec les systèmes biologiques. Ceci est crucial pour le développement de systèmes d'administration ciblée de médicaments et d'outils de diagnostic.

Chacune de ces applications démontre la polyvalence et l'importance de N-Méthyl-2-nitrobenzènesulfonamide dans la recherche scientifique. Ses utilisations diverses dans différents domaines mettent en évidence son potentiel en tant qu'outil précieux pour l'innovation et la découverte .

Mécanisme D'action

Target of Action

N-Methyl-2-nitrobenzenesulfonamide is a type of sulfonamide . Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which plays a crucial role in the synthesis of folic acid, a vital component for DNA replication in bacteria .

Mode of Action

Sulfonamides, including N-Methyl-2-nitrobenzenesulfonamide, act as competitive inhibitors of dihydropteroate synthase . They mimic the natural substrate (para-aminobenzoic acid) of the enzyme, thereby blocking its active site and preventing the synthesis of dihydropteroic acid, a precursor of folic acid .

Biochemical Pathways

The primary biochemical pathway affected by N-Methyl-2-nitrobenzenesulfonamide is the folate synthesis pathway in bacteria . By inhibiting dihydropteroate synthase, this compound prevents the production of dihydropteroic acid, leading to a deficiency in folic acid . This deficiency hampers the synthesis of nucleotides required for DNA replication, thereby inhibiting bacterial growth .

Pharmacokinetics

Sulfonamides generally exhibit good absorption in the gastrointestinal tract, wide distribution in body tissues, metabolism in the liver, and excretion in the urine .

Result of Action

The primary result of N-Methyl-2-nitrobenzenesulfonamide’s action is the inhibition of bacterial growth . By blocking the synthesis of folic acid, it prevents bacteria from replicating their DNA, thereby halting their proliferation .

Action Environment

The action of N-Methyl-2-nitrobenzenesulfonamide can be influenced by various environmental factors. For instance, its efficacy can be affected by the pH of the environment, as extreme pH values can denature the enzyme it targets . Additionally, its stability might be affected by temperature and light exposure .

Safety and Hazards

N-Methyl-2-nitrobenzenesulfonamide is labeled with the signal word “Warning” and has hazard statement H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propriétés

IUPAC Name |

N-methyl-2-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4S/c1-8-14(12,13)7-5-3-2-4-6(7)9(10)11/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLJPYODODWSDBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10295208 | |

| Record name | N-Methyl-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10295208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23530-40-7 | |

| Record name | 23530-40-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methyl-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10295208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-2-nitrobenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Methoxyphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B187409.png)

![5-benzyl-3-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B187411.png)

![3-(2-phenylethyl)-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B187412.png)